molecular formula C9H15NO2 B13223048 Methyl 2-azaspiro[3.4]octane-1-carboxylate

Methyl 2-azaspiro[3.4]octane-1-carboxylate

Cat. No.: B13223048
M. Wt: 169.22 g/mol
InChI Key: VYZGGBCASPWKOT-UHFFFAOYSA-N
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Description

Methyl 2-azaspiro[3.4]octane-1-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-azaspiro[3.4]octane-1-carboxylate can be achieved through several routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This can be done using readily available starting materials and conventional chemical transformations. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-azaspiro[3.4]octane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents onto the spirocyclic framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.

Scientific Research Applications

Methyl 2-azaspiro[3.4]octane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-azaspiro[3.4]octane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-azaspiro[34]octane-1-carboxylate is unique due to its specific spirocyclic structure combined with a methyl ester functional group

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl 2-azaspiro[3.4]octane-3-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-8(11)7-9(6-10-7)4-2-3-5-9/h7,10H,2-6H2,1H3

InChI Key

VYZGGBCASPWKOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2(CCCC2)CN1

Origin of Product

United States

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